molecular formula C15H18ClNO B8366402 2-(4-Chlorobenzyl)-1-cyclopropylcarbonylpyrrolidine

2-(4-Chlorobenzyl)-1-cyclopropylcarbonylpyrrolidine

Cat. No. B8366402
M. Wt: 263.76 g/mol
InChI Key: ACJTUTOPVLOIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Add (dropwise, at 0° to 8°) 5.2 g of cyclopropanecarboxylic acid chloride in 10 ml of dichloromethane to 10 g of 2-(4-chlorobenzyl)pyrrolidine and 6.2 g of triethylamine. Stir the thus-prepared reaction mixture for a further 2 hours at 0°. Add water thereto. Separate off the organic phase and extract it with dichloromethane. Combine the organic phases and wash them with dilute hydrochloric acid and sodium carbonate solution. Dry the washed material over sodium sulfate. Evaporate off the solvent from the dried material, and then distil the oily residue to obtain the title compound (8.85 g) in the form of oil (b.p. 135° to 137° at 0.005 mm Hg), which solidifies to a crystalline mass of m.p. 62° to 64°.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:19]=[CH:18][C:11]([CH2:12][CH:13]2[CH2:17][CH2:16][CH2:15][NH:14]2)=[CH:10][CH:9]=1.C(N(CC)CC)C.O>ClCCl>[Cl:7][C:8]1[CH:19]=[CH:18][C:11]([CH2:12][CH:13]2[CH2:17][CH2:16][CH2:15][N:14]2[C:4]([CH:1]2[CH2:3][CH2:2]2)=[O:5])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(CC2NCCC2)C=C1
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the thus-prepared reaction mixture for a further 2 hours at 0°
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separate off the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract it with dichloromethane
WASH
Type
WASH
Details
wash them with dilute hydrochloric acid and sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the washed material over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate off the solvent from the dried material
CUSTOM
Type
CUSTOM
Details
distil the oily residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2N(CCC2)C(=O)C2CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.